4-Methylbenzo[c]cinnoline
Overview
Description
4-Methylbenzo[c]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds known as cinnolines. It is characterized by a fused ring system consisting of a benzene ring and a cinnoline ring, with a methyl group attached to the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[c]cinnoline typically involves a multi-step process. One common method includes the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[c]cinnoline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, which can significantly alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated heterocyclic compounds. Substitution reactions can lead to a wide variety of derivatives with different functional groups attached to the cinnoline ring .
Scientific Research Applications
4-Methylbenzo[c]cinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their potential as anticancer, antibacterial, and antifungal agents
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Methylbenzo[c]cinnoline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Methylbenzo[c]cinnoline can be compared to other similar compounds, such as:
Cinnoline: The parent compound without the methyl group, which has similar but less specific applications.
Quinoxaline: Another fused heterocyclic compound with different nitrogen positioning, leading to distinct chemical properties and applications.
Quinazoline: Similar in structure but with different biological activities and uses
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methylbenzo[c]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-15-13(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVITDCORELIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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